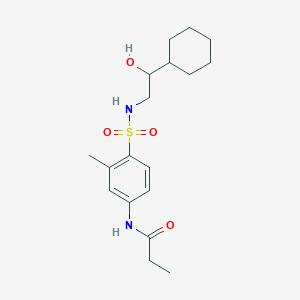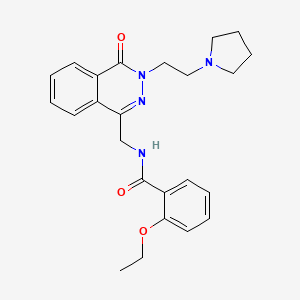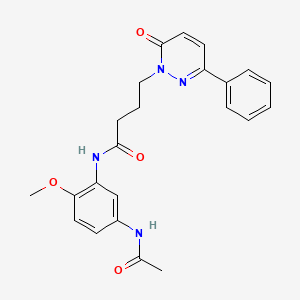
1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone, commonly known as NAP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthyl derivatives and has a yellow crystalline appearance. NAP has been studied extensively for its various applications in the fields of biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
Crystallographic and Spectroscopic Studies
The crystal structure and spectroscopic properties of naphthalene derivatives, such as 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, provide insights into inter- and intramolecular hydrogen bonding, π–π stacking interactions, and the impact of nitro substitutions on molecular rigidity and planarity. Such studies are essential for understanding the structural basis of molecular interactions, which is fundamental in materials science, molecular engineering, and the design of functional organic materials (Abdel-Jalil et al., 2015).
Photophysical and Photochemical Properties
Investigations into the photophysics of naphthalene derivatives, including their photolysis and reactions under light irradiation, contribute to the understanding of photoinduced processes. These studies have implications for the development of photovoltaic materials, organic light-emitting diodes (OLEDs), and photochemical synthesis methods (Eberson & Radner, 1991).
Fluorescence Derivatization
Naphthalene derivatives have been utilized in fluorescence derivatization, enhancing the fluorescence properties of amino acids for biological assays. This application is critical in bioanalytical chemistry, enabling the sensitive detection and quantification of biomolecules in complex matrices (Frade et al., 2007).
Gas-phase Reactions and Atmospheric Chemistry
The study of gas-phase reactions of naphthalene and its nitro derivatives with atmospheric reactants provides insights into the formation of air pollutants and the mechanisms of atmospheric chemistry. Understanding these processes is crucial for environmental monitoring and developing strategies to mitigate air pollution (Pitts et al., 1985).
Catalysis and Polymerization
Research on naphthalene-based compounds in catalysis, including their role in the polymerization of olefins and the development of novel catalyst systems, impacts materials science and industrial chemistry. These studies aim at improving polymer properties and developing more efficient and selective catalysts for chemical transformations (Wang et al., 2016).
Propiedades
IUPAC Name |
1-naphthalen-2-yl-3-(3-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(16-9-8-14-4-1-2-5-15(14)12-16)10-11-20-17-6-3-7-18(13-17)21(23)24/h1-9,12-13,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNLXLCJQMVEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-09-1 |
Source


|
| Record name | 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone O-isopropyloxime](/img/structure/B2926360.png)

![2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B2926365.png)
![5-(2,4-dichlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2926366.png)


![ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate](/img/structure/B2926372.png)
![Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2926373.png)



